molecular formula C14H18N2O3 B11762503 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine

Cat. No.: B11762503
M. Wt: 262.30 g/mol
InChI Key: FXJQAJLOESXTNX-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diethoxyphenyl group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Diethoxyphenyl)-3-methylisoxazol-5-amine is unique due to the specific combination of the diethoxyphenyl group and the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-3-methyl-1,2-oxazol-5-amine

InChI

InChI=1S/C14H18N2O3/c1-4-17-11-7-6-10(8-12(11)18-5-2)13-9(3)16-19-14(13)15/h6-8H,4-5,15H2,1-3H3

InChI Key

FXJQAJLOESXTNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(ON=C2C)N)OCC

Origin of Product

United States

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